molecular formula C15H21NO3 B13204843 4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B13204843
M. Wt: 263.33 g/mol
InChI Key: SJTYIYZYFSBHIU-UHFFFAOYSA-N
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Description

tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is an organic compound that belongs to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable ketone or aldehyde to form the benzoxazepine ring. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents onto the benzoxazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, or aryl groups.

Scientific Research Applications

tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate include other benzoxazepine derivatives such as:

  • 2,3,4,5-Tetrahydro-1,4-benzoxazepine
  • 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylic acid
  • tert-Butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Uniqueness

The uniqueness of tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate lies in its specific structure, which combines the benzoxazepine ring with a tert-butyl ester group

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 9-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C15H21NO3/c1-11-6-5-7-12-10-16(8-9-18-13(11)12)14(17)19-15(2,3)4/h5-7H,8-10H2,1-4H3

InChI Key

SJTYIYZYFSBHIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CN(CCO2)C(=O)OC(C)(C)C

Origin of Product

United States

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